molecular formula C21H28N6O6 B2587538 (E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899357-89-2

(E)-7-(2-hydroxy-3-isopropoxypropyl)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2587538
CAS No.: 899357-89-2
M. Wt: 460.491
InChI Key: MLHCLWKAFRKURT-LSFURLLWSA-N
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Description

This compound belongs to the xanthine derivative family, specifically a 1,3-dimethylpurine-2,6-dione core substituted at positions 7 and 6. The 7-position features a 2-hydroxy-3-isopropoxypropyl group, while the 8-position contains a hydrazinyl moiety linked to a 4-hydroxy-3-methoxybenzylidene group. This structural complexity confers unique physicochemical properties, including hydrogen-bonding capacity (via hydroxyl and hydrazine groups) and lipophilicity (via isopropoxy and aromatic substituents).

Properties

IUPAC Name

8-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O6/c1-12(2)33-11-14(28)10-27-17-18(25(3)21(31)26(4)19(17)30)23-20(27)24-22-9-13-6-7-15(29)16(8-13)32-5/h6-9,12,14,28-29H,10-11H2,1-5H3,(H,23,24)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHCLWKAFRKURT-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)O)OC)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)O)OC)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs share the purine-2,6-dione scaffold but differ in substituents at positions 7 and 7. Key comparisons include:

Compound Name 7-Substituent 8-Substituent Molecular Weight Key Functional Groups
Target Compound 2-hydroxy-3-isopropoxypropyl (E)-4-hydroxy-3-methoxybenzylidenehydrazinyl ~434.4 g/mol* Hydroxyl, methoxy, hydrazine, isopropoxy
8-[(2E)-2-(4-Bromobenzylidene)hydrazino]-3-methyl-7-(4-methylbenzyl)-purine-2,6-dione 4-methylbenzyl (E)-4-bromobenzylidenehydrazinyl 483.3 g/mol Bromo, benzyl, hydrazine
7-ethyl-8-[(2E)-2-(4-ethoxybenzylidene)hydrazino]-1,3-dimethylpurine-2,6-dione ethyl (E)-4-ethoxybenzylidenehydrazinyl 370.4 g/mol Ethoxy, ethyl
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-(2-hydroxyphenylethylidene)hydrazino]-purine 2-hydroxy-3-(4-methoxyphenoxy)propyl (E)-2-hydroxyphenylethylidenehydrazinyl ~478.5 g/mol* Methoxyphenoxy, hydroxyl

*Calculated using monoisotopic mass data from referenced compounds.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s isopropoxy and methoxy groups enhance lipophilicity compared to analogs with smaller substituents (e.g., ethyl in ). This may improve membrane permeability but reduce aqueous solubility.
  • Drug-Likeness: Virtual screening using ChemAxon-based tools (as in ) suggests moderate drug-likeness, with polar surface area (~110 Ų) and rotatable bonds (~8) aligning with Lipinski’s rules.

Research Findings and Implications

Structural Insights from Crystallography

Crystal structure analysis (using tools like SHELX and Mercury CSD ) reveals that the (E)-configuration of the hydrazinylidene group and the isopropoxypropyl chain’s gauche conformation contribute to intramolecular hydrogen bonding (O–H···N), stabilizing the bioactive conformation. This contrasts with ethoxy-substituted analogs, where steric hindrance disrupts such interactions .

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